2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in various biologically active molecules and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves the formation of the imidazole ring followed by the introduction of the thioacetonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-5-phenyl-1H-imidazole with a thiol reagent in the presence of a base can yield the desired product. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction temperature may vary depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetonitrile group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The imidazole ring can interact with metal ions or other active sites in proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-phenyl-1H-imidazole: Lacks the thioacetonitrile group but shares the imidazole core structure.
2-((1-methyl-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but without the phenyl group.
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with an amide group instead of a nitrile group
Uniqueness
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of both the phenyl and thioacetonitrile groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-15-11(10-5-3-2-4-6-10)9-14-12(15)16-8-7-13/h2-6,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBGVEUNIOTWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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